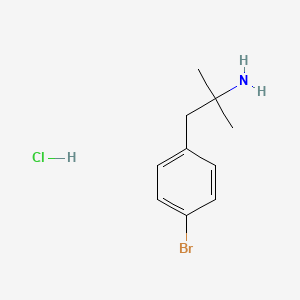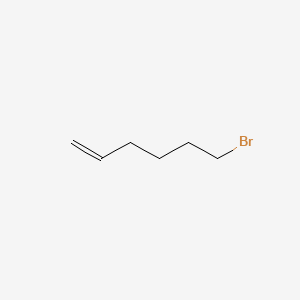
4-Amino-N-phenylbenzamide
描述
4-Amino-N-phenylbenzamide is an organic compound with the molecular formula C13H12N2O. It is typically found as a crystalline solid, ranging in color from pale yellow to brown. This compound is known for its excellent thermal stability and light resistance, making it useful in various applications .
作用机制
Target of Action
It is known that this compound has a wide range of applications, including its use as an intermediate in organic synthesis reactions, particularly for the synthesis of compounds containing the benzamide group .
Mode of Action
It is known that this compound exhibits certain electronic transfer properties, which can be utilized in electronic transmission, semiconductor materials, and conductive polymers .
Biochemical Pathways
It is known that this compound can be used as an intermediate in organic synthesis reactions, which may influence various biochemical pathways depending on the final product .
Pharmacokinetics
It is known that this compound is soluble in some organic solvents under anhydrous conditions, such as dimethyl sulfoxide and dichloromethane . This solubility could potentially impact its bioavailability.
Result of Action
It is known that this compound can be used in the preparation of dyes, fluorescent materials, coatings, optical imaging agents, and fluorescent yellow dyes .
Action Environment
It is known that this compound has good thermal stability and light resistance , suggesting that it may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
4-Amino-N-phenylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can alter the metabolic pathways of other substances, leading to changes in their bioavailability and activity. Additionally, this compound has been shown to bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating the intrinsic apoptotic pathway . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound has been observed to alter cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the compound inhibits cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, affecting cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors influencing its efficacy and safety . In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially affecting cellular function and experimental outcomes . Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . High doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic benefits . These findings underscore the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and toxicities compared to the parent compound . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall efficacy . For instance, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors .
准备方法
Synthetic Routes and Reaction Conditions: 4-Amino-N-phenylbenzamide can be synthesized through the reaction of aniline with p-benzoquinone. Under basic catalytic conditions, aniline undergoes an amidation reaction with p-benzoquinone to form this compound . The reaction conditions can be adjusted based on specific laboratory requirements.
Industrial Production Methods: For industrial production, a two-step synthetic route is often employed. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. The second step involves the reduction of the nitro group to an amino group, yielding this compound .
化学反应分析
Types of Reactions: 4-Amino-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: It can undergo N-arylation reactions with aryl boronic acids via Chan–Evans–Lam coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on activated charcoal and hydrogen are used for reduction reactions.
Substitution: Copper catalysts are often used for N-arylation reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Arylated benzamides.
科学研究应用
4-Amino-N-phenylbenzamide has a wide range of applications in scientific research:
相似化合物的比较
- 4-Aminobenzanilide
- 4-Amino-N-cyclohexylbenzamide
- 4-Amino-N-amylbenzamide
- 4-Amino-N-benzylbenzamide
- 4-Amino-N,N-di-n-propylbenzamide
- 4-Amino-N-hexylbenzamide
- 4-Amino-N-butylbenzamide
Comparison: 4-Amino-N-phenylbenzamide is unique due to its excellent thermal stability and light resistance, which are not as pronounced in some of its analogs. Additionally, its potential antiviral properties make it a compound of interest in medicinal chemistry .
属性
IUPAC Name |
4-amino-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDUJPWCGEBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999440 | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-45-6 | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-amino-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-Amino-N-phenylbenzamides interact with mEGFR and AURK, and what are the downstream effects?
A: Research suggests that 4-Amino-N-phenylbenzamides function as dual inhibitors of both mEGFR and AURK. Molecular modeling studies revealed an overlap in the active and allosteric sites of the kinase pockets for both mEGFR and AURK. This overlap allows 4-Amino-N-phenylbenzamides to bind and inhibit both kinases. [] While the exact binding modes can vary depending on the specific substitutions on the 4-Amino-N-phenylbenzamide scaffold, the inhibition of both mEGFR and AURK ultimately disrupts crucial signaling pathways involved in cancer cell proliferation and survival. []
Q2: How does the structure of 4-Amino-N-phenylbenzamides influence their activity against mEGFR and AURK?
A: Structure-activity relationship (SAR) studies have demonstrated that the position and type of substituents on the this compound scaffold significantly impact its inhibitory profile. For instance, certain substitutions lead to selective inhibition of mEGFR, while others result in dual mEGFR and AURK inhibition. [] Notably, the 4-substituted amino-N-phenylbenzamides emerged as potent dual mEGFR/AURK inhibitors. [] This highlights the importance of specific structural features in achieving desired inhibitory activity against these kinases.
Q3: What evidence supports the anticancer effects of 4-Amino-N-phenylbenzamides?
A: In vitro studies have shown that potent dual mEGFR and AURK inhibitors from the this compound class exhibit single-digit micromolar inhibition of non-small cell lung cancer (NSCLC) cells. [] These findings suggest that targeting both mEGFR and AURK simultaneously with 4-Amino-N-phenylbenzamides could be a promising strategy for combating NSCLC, especially in cases where resistance to mEGFR inhibitors alone arises. Further research, including in vivo studies and potentially clinical trials, are necessary to fully understand the therapeutic potential of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


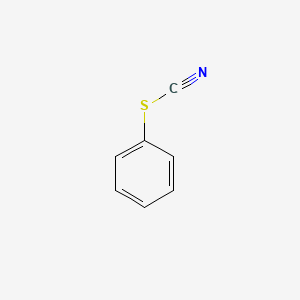
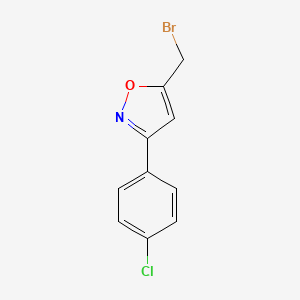


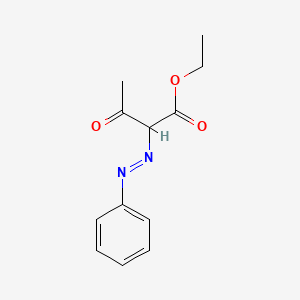
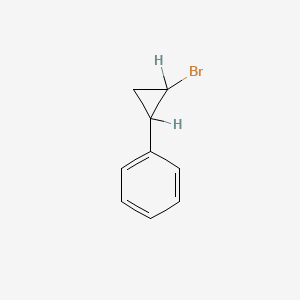
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)
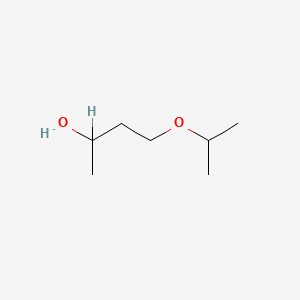

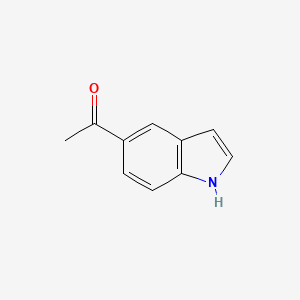
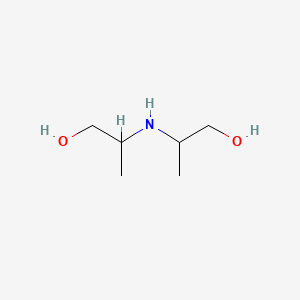
![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)
